ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a tetrahydropyrimidine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a basic catalyst such as piperidine . This reaction forms the tetrahydropyrimidine ring. The triazole ring is then introduced through a subsequent reaction with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- 4-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazin-2-one
Uniqueness
Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the triazole and tetrahydropyrimidine rings, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H18ClN5O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
ethyl 4-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18ClN5O3/c1-3-26-16(24)14-10(2)19-17(25)20-15(14)13-9-23(22-21-13)8-11-4-6-12(18)7-5-11/h4-7,9,15H,3,8H2,1-2H3,(H2,19,20,25) |
InChI Key |
DYJDFOVDZLRLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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